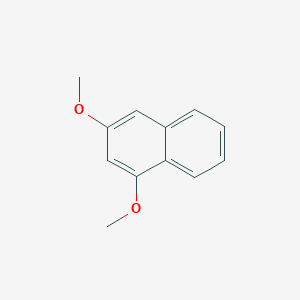

1,3-Dimethoxynaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-7-9-5-3-4-6-11(9)12(8-10)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVOEDQPSYWNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357894 | |

| Record name | 1,3-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-61-3 | |

| Record name | 1,3-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Dimethoxynaphthalene

Established Synthetic Routes to 1,3-Dimethoxynaphthalene

The foundational methods for synthesizing this compound primarily involve nucleophilic substitution reactions and the alkylation of naphthalene (B1677914) precursors. These routes are well-documented and provide reliable access to the target compound.

Nucleophilic Substitution Reactions in Naphthalene Synthesis

A prominent method for preparing this compound involves the nucleophilic substitution of 1,3-dibromonaphthalene (B1599896). researchgate.net In this reaction, the bromine atoms on the naphthalene ring are displaced by methoxy (B1213986) groups. The reaction is typically carried out by treating 1,3-dibromonaphthalene with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727), often under reflux conditions. researchgate.net The progress of this substitution can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net This approach is advantageous as it starts from a readily available starting material. researchgate.net

Another example of nucleophilic substitution is the Williamson ether synthesis, where a dihydroxynaphthalene is used as the starting material. Specifically, 1,3-dihydroxynaphthalene (also known as naphthoresorcinol) can be O-methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521). prepchem.comresearchgate.net This reaction proceeds by the deprotonation of the hydroxyl groups to form a more nucleophilic naphthoxide ion, which then attacks the electrophilic methyl group of the methylating agent.

Table 1: Nucleophilic Substitution Reactions for this compound Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dibromonaphthalene | Sodium methoxide, Methanol | This compound | 85% | researchgate.net |

| 1,3-Dihydroxynaphthalene | Dimethyl sulfate, Sodium hydroxide, Water | This compound | Not specified | prepchem.com |

| 1,6-Dihydroxynaphthalene | Dimethyl sulfate, Sodium hydroxide, various solvents | 1,6-Dimethoxynaphthalene | >99% | researchgate.net |

Alkylation and Arylation Approaches for Naphthalene Derivatization

Alkylation, specifically O-methylation, is a key strategy for derivatizing dihydroxynaphthalenes to yield dimethoxynaphthalenes. The direct methylation of 1,3-dihydroxynaphthalene is a common and effective method. prepchem.comresearchgate.net This reaction is typically performed using an alkylating agent like dimethyl sulfate in the presence of a base to facilitate the formation of the more reactive alkoxide. prepchem.comresearchgate.net The choice of solvent and the method of adding the base can significantly influence the reaction's yield and purity. researchgate.net For instance, in the synthesis of the isomeric 1,6-dimethoxynaphthalene, the type of solvent and the manner of sodium hydroxide addition were found to be the most critical factors affecting the outcome. researchgate.net

While direct alkylation is prevalent, arylation approaches can also be employed to create more complex naphthalene derivatives, although they are less common for the direct synthesis of this compound itself. These methods would typically involve coupling reactions to attach aryl groups to the naphthalene core.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Modern synthetic chemistry has focused on developing more sophisticated methods for the synthesis of functionalized this compound derivatives, emphasizing regioselectivity and adherence to green chemistry principles.

Regioselective Synthesis

Regioselective synthesis is crucial when creating specifically substituted derivatives of this compound. This allows for the precise placement of functional groups on the naphthalene ring system. For example, a highly regioselective synthesis of 1,3-diiodonaphthalene (B597878) derivatives has been achieved through a sequential cascade iodocyclization. nih.gov While not directly producing this compound, this method highlights the ability to introduce functional groups at specific positions, which can then be further elaborated.

In the context of enzymatic synthesis, O-methyltransferases (OMTs) have shown regioselective activity. For instance, a study on a naphthalene-O-methyltransferase from Nocardia sp. CS682 demonstrated the regioselective methylation of 1,8-dihydroxynaphthalene. nih.gov Similar enzymatic approaches could potentially be developed for the regioselective synthesis of functionalized this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound and its derivatives more environmentally friendly. This includes the use of less hazardous reagents, milder reaction conditions, and the development of catalytic processes.

One approach is the use of catalyst-free conditions in environmentally benign solvents. For instance, a concise and efficient one-pot synthesis of functionalized prepchem.comgoogle.comnaphthyridine derivatives has been described using a three-component domino reaction in ethanol (B145695) without a catalyst. rsc.org While this example does not directly yield this compound, the principles of using a green solvent and avoiding a catalyst are applicable to its synthesis.

Another green approach involves the use of enzymatic catalysts. As mentioned, O-methyltransferases can be used for methylation reactions. nih.govnih.gov These biocatalysts operate under mild conditions (room temperature and neutral pH) in aqueous media, offering a green alternative to traditional chemical methods that often require harsh reagents and organic solvents.

Furthermore, the development of synthetic methods for related dihydroxynaphthalenes, which are precursors to dimethoxynaphthalenes, also incorporates green chemistry. For example, a method for synthesizing 2,3-dihydroxynaphthalene (B165439) from naphthalene using hydrogen peroxide as an oxidant and a copper carbene catalyst has been reported as an environmentally friendly alternative to traditional sulfonation and alkali fusion processes that consume large amounts of acid and alkali. google.com

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. The anodic oxidation of various methoxylated naphthalenes, including this compound, has been studied. lookchem.com These studies indicate that this compound, under certain conditions, primarily undergoes a four-electron oxidation. lookchem.com The proposed mechanism for these anodic oxidations involves the reaction of a methoxy radical with the aromatic radical cation, termed the EECrCp mechanism. lookchem.com

Further mechanistic studies have been conducted on the reactions of 1,4-dimethoxynaphthalenes, which provide insights that can be relevant to the 1,3-isomer. For example, the treatment of 1,4-dimethoxynaphthalenes with iodosobenzene (B1197198) diacetate and a trimethylsilyl (B98337) halide can lead to haloacetoxylation, halogenation, or acetoxylation, with the reaction pathway being dependent on the stoichiometry of the reagents. researchgate.net The proposed mechanisms involve the formation of iodonium (B1229267) ions and radical processes. researchgate.net

Electrophilic Aromatic Substitution Mechanisms

The presence of two methoxy groups on the naphthalene ring system significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. These groups are strongly activating and ortho-, para-directing due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic system. libretexts.org In this compound, the positions most susceptible to electrophilic attack are those that are ortho and para to the activating methoxy groups and are not sterically hindered.

The general mechanism for electrophilic aromatic substitution involves a two-step process: masterorganicchemistry.commsu.edu

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E+). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commsu.edu

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product. libretexts.org

For this compound, the methoxy groups at positions 1 and 3 direct incoming electrophiles primarily to the C4 position, and to a lesser extent, the C2 and C5 positions. The C4 position is electronically favored due to the combined activating effect of both methoxy groups.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Predicted Reactivity |

| C2 | Ortho to C1-OCH₃, Para to C3-OCH₃ (via resonance) | Moderately Activated |

| C4 | Para to C1-OCH₃, Ortho to C3-OCH₃ | Highly Activated |

| C5 | Para to C1-OCH₃ (via resonance) | Activated |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions must be carefully controlled due to the high reactivity of the this compound nucleus. libretexts.org

Radical and Photochemical Reaction Mechanisms

This compound can participate in reactions involving radical intermediates and photochemical excitation. These reactions often proceed through pathways distinct from the ionic mechanisms of electrophilic substitution.

Photochemical Reactions: Upon absorption of light, this compound can be excited to a higher electronic state. In the presence of suitable reaction partners, this can lead to photoinduced electron transfer (PET). For instance, in the presence of an electron acceptor, the excited this compound can donate an electron to form a radical cation. cdnsciencepub.com This radical cation is a key intermediate that can undergo various subsequent reactions.

The photochemical reactions of dimethoxynaphthalenes with electron-deficient species like acrylonitrile (B1666552) have been studied. researchgate.net In polar solvents, these reactions can proceed via an electron transfer mechanism, leading to substitution products. researchgate.net In nonpolar solvents, exciplex-mediated cycloadditions may occur. researchgate.net

Radical Reactions: The radical cation of this compound can react with nucleophiles or other radical species. For example, in photochemical nitration using tetranitromethane, the reaction is initiated by the formation of a charge-transfer complex, which upon irradiation, generates the radical cation of the naphthalene derivative, nitrogen dioxide, and the trinitromethanide ion. researchgate.netgrafiati.com The radical cation is then attacked by the trinitromethanide ion. researchgate.net The study of related dihydroxynaphthalene systems shows that light exposure can enhance radical scavenging activity by forming persistent semiquinone-like radicals. nih.gov

Metalation and Subsequent Functionalization Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. acs.orgnih.gov In this process, a heteroatom-containing directing group coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position. acs.org While the methoxy group is a known directing group, the specific application to this compound can be complex.

The general mechanism for DoM involves: nih.gov

Coordination: A strong base, typically an alkyllithium reagent, coordinates to the oxygen atom of a methoxy group.

Deprotonation: The base removes a proton from the ortho position, forming a lithiated intermediate.

Electrophilic Quench: The resulting organometallic species reacts with an electrophile to introduce a new functional group.

In the case of this compound, metalation can be directed by the methoxy groups. The use of amide bases like TMPMgCl·LiCl has been shown to be effective for the magnesiation of activated aromatics. uni-muenchen.de It is also possible to achieve dimetalation, where two protons are removed to form a dianion, which can then be reacted with electrophiles. wmich.edu

Redox Chemistry and Electron Transfer Processes

Redox reactions involve the transfer of electrons, leading to a change in the oxidation state of the species involved. savemyexams.comncert.nic.in this compound can undergo oxidation, which is the loss of one or more electrons, to form a radical cation. This process is often the initial step in various electrochemical and photochemical reactions.

The ease of oxidation of this compound is attributed to the electron-donating nature of the methoxy groups, which stabilize the resulting radical cation. This property is exploited in photoredox catalysis, where the excited state of a molecule can act as a potent oxidant or reductant. nih.gov

Studies on related dihydroxynaphthalenes have shown that they can react with electrogenerated superoxide (B77818) through proton-coupled electron transfer (PCET) reactions. researchgate.net In these processes, the transfer of an electron and a proton can occur in a concerted or stepwise manner. The efficiency of these reactions is influenced by the π-conjugation within the naphthalene system. researchgate.net The formation of radical cations from dimethoxynaphthalenes can also be achieved through photoinduced electron transfer to an acceptor, initiating subsequent chemical transformations. cdnsciencepub.com

Synthetic Applications and Building Block Utility

Precursors for Complex Molecular Architectures

This compound serves as a valuable starting material for the synthesis of more complex molecules due to its reactive aromatic core and the directing influence of its methoxy groups. It has been employed as a building block in the construction of larger, multi-layered polymeric structures through methods like Suzuki coupling reactions. rsc.org

Its utility extends to the synthesis of natural products and their analogues. For example, derivatives of dihydroxynaphthalene, which can be obtained from dimethoxynaphthalenes, are substrates for prenyltransferase enzymes in the biosynthesis of hybrid natural products like naphterpin. nih.gov The ability to selectively functionalize the naphthalene core allows for the creation of intricate molecular frameworks found in biologically active compounds. Furthermore, its derivatives can be used to create mechanically interlocked molecular architectures like rotaxanes and catenanes. rsc.org

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. thno.orgnih.govresearchgate.net The electron-rich aromatic system of this compound makes it an excellent guest molecule for electron-deficient hosts.

It can participate in host-guest complexation through π-π stacking interactions, where its aromatic face interacts with the complementary face of a host molecule. For instance, this compound can be encapsulated by macrocyclic hosts. The formation of these host-guest complexes can be driven by a combination of forces including hydrophobic effects and charge-transfer interactions. rsc.org

The interaction of dimethoxynaphthalenes with electron-accepting molecules, such as pyromellitic diimide derivatives, has been observed to form co-crystals, demonstrating the role of charge-transfer interactions in solid-state self-assembly. researchgate.net These non-covalent interactions are fundamental to creating functional materials and molecular devices. acs.org

Advanced Spectroscopic and Analytical Characterization of 1,3 Dimethoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1,3-Dimethoxynaphthalene, the substitution pattern dictates a unique signal for each of its six aromatic protons and two methoxy (B1213986) groups, as there is no plane of symmetry bisecting the molecule.

The expected ¹H NMR spectrum would feature two singlets for the methoxy groups (–OCH₃), typically found in the upfield region of the aromatic spectrum (around δ 3.9–4.0 ppm). The six aromatic protons would appear in the downfield region (δ 7.0–8.2 ppm). Their specific chemical shifts and splitting patterns are dictated by the electron-donating effects of the methoxy groups and their coupling relationships (ortho, meta, and para). For instance, the H2 proton, situated between two electron-donating methoxy groups, is expected to be significantly shielded and appear at a relatively high field for an aromatic proton. Conversely, the H8 proton, which is subject to the deshielding peri-effect from the C1-methoxy group, would likely resonate at a lower field.

The predicted spectral data, based on established chemical shift principles and coupling constant values for substituted naphthalenes, are summarized below.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | 6.5-6.7 | s (or t, J≈1-2) | ⁴J(H2,H4) ≈ 2 Hz | 1H |

| H-4 | 7.1-7.3 | d | ⁴J(H4,H2) ≈ 2 Hz | 1H |

| H-5 | 7.7-7.9 | d | ³J(H5,H6) ≈ 8-9 Hz | 1H |

| H-6 | 7.3-7.5 | t | ³J(H6,H5) ≈ 8-9 Hz, ³J(H6,H7) ≈ 7-8 Hz | 1H |

| H-7 | 7.4-7.6 | t | ³J(H7,H6) ≈ 7-8 Hz, ³J(H7,H8) ≈ 8-9 Hz | 1H |

| H-8 | 8.0-8.2 | d | ³J(H8,H7) ≈ 8-9 Hz | 1H |

| 1-OCH₃ | 3.9-4.1 | s | - | 3H |

| 3-OCH₃ | 3.9-4.1 | s | - | 3H |

Note: The above data are predicted based on chemical principles and may differ from experimental values.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. beilstein-journals.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, revealing the molecule's symmetry. For this compound, all twelve carbon atoms are chemically non-equivalent, and thus, twelve distinct signals are expected.

The chemical shifts of the carbon atoms are highly dependent on their electronic environment. The two carbons directly bonded to the electronegative oxygen atoms (C-1 and C-3) are expected to be the most deshielded of the aromatic carbons, resonating at approximately δ 157-158 ppm. The two methoxy carbons would appear much further upfield, typically around δ 55-56 ppm. The remaining eight aromatic carbons would have shifts between δ 98-135 ppm.

| Carbon | Predicted δ (ppm) |

| C-1 | 157-159 |

| C-2 | 98-100 |

| C-3 | 156-158 |

| C-4 | 105-107 |

| C-4a | 120-122 |

| C-5 | 126-128 |

| C-6 | 123-125 |

| C-7 | 124-126 |

| C-8 | 122-124 |

| C-8a | 134-136 |

| 1-OCH₃ | 55-56 |

| 3-OCH₃ | 55-56 |

Note: The above data are predicted based on chemical principles and may differ from experimental values.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and confirmation of the molecular structure. researchgate.netarkat-usa.org

2D Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, COSY spectra would show cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming the sequence of protons on the unsubstituted ring. A weaker, long-range correlation might be visible between H-2 and H-4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals (e.g., H-5) to their corresponding carbon signals (e.g., C-5), allowing for the assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For example, the protons of the methoxy group at C-1 would show a strong correlation to C-1, and the H-8 proton would show correlations to C-8a and C-7, confirming the connectivity across the entire naphthalene (B1677914) skeleton.

Solid-State NMR (ssNMR) is used to analyze samples in the solid phase, providing insights into properties not accessible in solution, such as polymorphism (the existence of different crystal forms), molecular packing, and dynamics within the crystal lattice. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden signals in solids, resulting in higher resolution spectra. For this compound, ssNMR could be used to characterize its crystalline structure and identify any potential polymorphic variations.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula. The molecular formula of this compound is C₁₂H₁₂O₂.

The calculated exact monoisotopic mass is:

(12 x 12.000000) + (12 x 1.007825) + (2 x 15.994915) = 188.08373 u

An HRMS instrument would measure an m/z value very close to this calculated mass (e.g., 188.0837 ± 0.0005), which provides strong evidence for the C₁₂H₁₂O₂ formula and rules out other potential formulas with the same nominal mass of 188.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion), fragmenting it, and then analyzing the resulting product ions. This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of the this compound molecular ion (M⁺˙, m/z 188) is expected to proceed through characteristic pathways for aryl methyl ethers.

A primary and highly favorable fragmentation step is the loss of a methyl radical (•CH₃) from one of the methoxy groups. This results in the formation of a stable, resonance-delocalized oxonium ion. A subsequent fragmentation often involves the expulsion of a neutral carbon monoxide (CO) molecule.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 188 (M⁺˙) | •CH₃ (15 u) | 173 | [M - CH₃]⁺ |

| 173 | CO (28 u) | 145 | [M - CH₃ - CO]⁺ |

| 188 (M⁺˙) | CH₂O (30 u) | 158 | [M - CH₂O]⁺˙ |

| 158 | •H (1 u) | 157 | [M - CH₂O - H]⁺ |

Note: The fragmentation pathways are proposed based on established chemical principles and may require experimental verification.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful lens through which to examine the molecular vibrations of this compound. These vibrations are unique to the molecule's structure and provide a characteristic "fingerprint."

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be detected. libretexts.org For aromatic compounds like this compound, characteristic IR bands reveal the presence of the naphthalene core and the methoxy substituents.

Key expected IR absorption bands for this compound would include:

C-H stretching vibrations of the aromatic ring.

C-O stretching vibrations of the methoxy groups.

C=C stretching vibrations within the naphthalene ring system.

In-plane and out-of-plane C-H bending vibrations .

The positions of these bands are sensitive to the substitution pattern on the naphthalene ring. For instance, the presence of methoxy groups can influence the vibrational frequencies of the aromatic C-H bonds. researchgate.net

Table 1: Expected Infrared (IR) Absorption Regions for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (in -OCH₃) | Stretch | 3000-2850 |

| C=C (Aromatic) | Stretch | 1680-1640 |

| C-O (Ether) | Stretch | Not Specified |

| C-H | Bend | 1470-1350 |

Note: This table is based on general ranges for functional groups and data from related compounds. Actual values for this compound may vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information on molecular vibrations based on inelastic scattering of monochromatic light. anton-paar.comwikipedia.org A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it particularly useful for characterizing the carbon skeleton of aromatic compounds. renishaw.com A vibration is Raman-active if it causes a change in the molecule's polarizability. edinst.com

Similar to IR spectroscopy, detailed experimental Raman spectra for this compound are not explicitly detailed in the provided search results. However, studies on analogous molecules like 1,5-dimethoxynaphthalene (B158590) have utilized FT-Raman spectroscopy to investigate their vibrational structure. researchgate.netnih.gov These studies often employ computational methods to assign the observed Raman bands to specific molecular vibrations. researchgate.netnih.gov The "fingerprint" region of a Raman spectrum, typically below 1500 cm⁻¹, is especially important for identifying a substance due to its complex and characteristic pattern of skeletal vibrations. anton-paar.com

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, offering insights into its light-absorbing and emitting properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For conjugated systems like this compound, the most significant electronic transitions are typically π to π*. libretexts.org The wavelength of maximum absorption (λ_max) is a key parameter obtained from a UV-Vis spectrum. youtube.com

The extent of the conjugated π-system significantly influences the λ_max; larger conjugated systems generally absorb at longer wavelengths. libretexts.orgmsu.edu Studies on related naphthalene derivatives show strong absorption bands in the UV region. For example, functionalized derivatives of 1,4-dimethylnaphthalene (B47064) exhibit strong absorption around 230 nm and weaker bands around 290 nm. researchgate.net 1,3-Dihydroxynaphthalene has a λ_max of 288 nm (298 nm in ethanol). sigmaaldrich.com Research on 1,3-dimethylnaphthalene (B47081) (1,3-DMN) indicates strong absorption of UV light around 266 nm. researchgate.net

Table 2: UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| 1,3-Dihydroxynaphthalene | Not Specified | 288 | sigmaaldrich.com |

| 1,3-Dihydroxynaphthalene | Ethanol (B145695) | 298 | sigmaaldrich.com |

| 1,4-Dimethylnaphthalene Derivatives | Ethanol | ~230, ~290 | researchgate.net |

| 1,3-Dimethylnaphthalene | Not Specified | ~266 | researchgate.net |

Fluorescence and Luminescence Studies

Fluorescence is the emission of light from a molecule after it has absorbed light. This process provides information about the excited states of the molecule. nih.gov The unique substitution pattern of methoxy groups on the naphthalene core can lead to interesting photophysical properties, including fluorescence. cymitquimica.com

Studies on lanthanide complexes incorporating a 2,3-dimethoxynaphthalene (B160810) spacer have shown that the introduction of methoxy substituents on the naphthalene backbone can lower the triplet energy and significantly alter the luminescent behaviors of the complexes. researchgate.net The emission spectra of naphthalene derivatives typically show a main peak with vibronic shoulders. researchgate.net For instance, derivatives of 1,4-dimethylnaphthalene display a main emission peak around 340 nm with shoulders at approximately 330 nm and 355 nm. researchgate.net

Photochemical Activation and Photo-oxidation Processes

Photochemical activation involves the use of light to initiate a chemical reaction. In the context of this compound and related compounds, this can lead to processes like photo-oxidation. Photo-oxidation often involves the generation of reactive oxygen species, such as singlet oxygen, upon irradiation of a photosensitizer. nih.govrsc.org

Functionalized derivatives of 1,4-dimethylnaphthalene have been shown to form metastable endoperoxide species in the presence of dioxygen, a photosensitizer, and visible light. researchgate.net This indicates that the naphthalene core can be susceptible to photo-oxidation. The photo-oxidation of naphthalene and its alkylated derivatives, including dimethylnaphthalenes, has been studied in the context of secondary organic aerosol (SOA) formation. copernicus.orgcopernicus.org These studies show that gas-phase photooxidation leads to the formation of various products. copernicus.orgcopernicus.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a three-dimensional model of the electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

As of this review, a specific, publicly accessible single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). neuinfo.orgmdpi.compdx.educam.ac.ukcam.ac.uk However, the analysis of closely related dimethoxynaphthalene isomers and derivatives provides significant insight into the likely solid-state conformation and packing of the 1,3-isomer.

Based on these related structures, it can be inferred that this compound would crystallize with a planar naphthalene core. The methoxy groups' positions would influence the intermolecular packing, likely leading to a herringbone or a stacked columnar structure, stabilized by a network of weak C-H···O and potentially π-π stacking interactions. The precise parameters, of course, would require experimental determination.

Table 1: Representative Crystallographic Data for a Related Dimethoxynaphthalene Isomer This table displays data for 1,5-Dimethoxynaphthalene to illustrate typical crystallographic parameters.

| Parameter | Value for 1,5-Dimethoxynaphthalene researchgate.net |

| Chemical Formula | C₁₂H₁₂O₂ |

| Formula Weight | 188.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0412 (3) |

| b (Å) | 5.9529 (2) |

| c (Å) | 11.2336 (4) |

| β (°) | 95.509 (3) |

| Volume (ų) | 468.61 (3) |

| Z (molecules per cell) | 2 |

| Calculated Density (g/cm³) | 1.334 |

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. jh.edunumberanalytics.com These potentials provide information about the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). beilstein-journals.org The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current as the analyte is oxidized or reduced at the electrode surface. researchgate.net

Studies on other dimethoxynaphthalene isomers, such as 2,7-dimethoxynaphthalene, show that they act as effective "electroauxiliaries," meaning they facilitate electrochemical oxidation at a lower potential. jst.go.jp The peak oxidation potential for a 2,7-dimethoxynaphthyl derivative was found to be approximately +1.08 V (vs. Ag/AgCl). jst.go.jp The electrochemical oxidation of other polycyclic aromatic phenols and their ethers has also been extensively studied, showing that the position of the oxygen-containing substituent significantly guides the reaction pathways. beilstein-journals.org It is expected that this compound would undergo an irreversible oxidation at a potential similar to or slightly different from its isomers, leading to the formation of a radical cation as the initial step.

Table 2: Comparison of Oxidation Potentials for Related Aromatic Compounds This table provides context for the expected electrochemical behavior of this compound.

| Compound | Peak Oxidation Potential (Eₚ) (vs. Ag/AgCl) | Reference |

| 2,7-Dimethoxynaphthyl Derivative (3b) | ~ +1.08 V | jst.go.jp |

| 1,3,5-Trimethoxybenzene | ~ +1.2 V | jst.go.jp |

| Thiophenol | ~ +1.16 V | jst.go.jp |

Other Advanced Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for separating, identifying, and quantifying components of a mixture. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being ionized and fragmented in the mass spectrometer. thermofisher.com LC-MS is used for less volatile or thermally sensitive compounds, separating them in a liquid phase before mass analysis. epa.gov

While a specific published mass spectrum for this compound is not widely available, the compound is amenable to analysis by these methods. Its identity in a sample would be confirmed by its characteristic retention time in the chromatography column and by its mass spectrum. The mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. For this compound (C₁₂H₁₂O₂), the expected exact mass is 188.0837 g/mol .

Electron ionization (EI) in GC-MS would cause predictable fragmentation of the molecule. The fragmentation pattern is a chemical fingerprint that aids in structural elucidation. msu.edulibretexts.orgyoutube.com

Table 3: Predicted GC-MS Fragmentation Data for this compound This table outlines the expected major ions in the electron ionization mass spectrum based on general fragmentation rules for aromatic ethers.

| m/z (mass-to-charge) | Ion Formula | Fragment Lost | Description |

| 188 | [C₁₂H₁₂O₂]⁺˙ | - | Molecular Ion (M⁺) |

| 173 | [C₁₁H₉O₂]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group |

| 158 | [C₁₂H₁₀O]⁺˙ | CH₂O | Loss of formaldehyde (B43269) from the ring system |

| 145 | [C₁₀H₉O]⁺ | •OCH₃ | Loss of a methoxy radical |

| 130 | [C₁₁H₁₀]⁺˙ | •CH₃ and •OCH₃ (sequential) or CO | Loss of a methyl and methoxy group, or CO from a fragment |

| 115 | [C₉H₇]⁺ | C₂H₂ from C₁₁H₉⁺ or CO from C₁₀H₇O⁺ | Naphthalenic fragment |

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal properties of a material. abo.fieltra.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, indicating thermal stability and decomposition temperatures. alfa-chemistry.comtainstruments.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transitions, and heats of fusion. researchgate.netimechanica.org

Specific TGA or DSC thermograms for this compound are not present in the surveyed literature. However, its expected behavior can be outlined. As a stable aromatic compound, it would likely show no significant mass loss in a TGA scan until a high temperature, at which point it would undergo thermal decomposition. The DSC thermogram would show a sharp endothermic peak corresponding to its melting point, which has been reported to be 45-46 °C. The sharpness and area of this peak can be used to assess the purity of the sample.

Table 4: Expected Thermal Properties of this compound This table presents expected values based on the compound's structure and reported melting point.

| Analytical Technique | Property Measured | Expected Observation for this compound |

| DSC | Melting Point (Tₘ) | Sharp endothermic peak at ~45-46 °C |

| DSC | Heat of Fusion (ΔHբ) | A positive value, quantifiable from peak area |

| TGA | Onset of Decomposition | Stable up to >200 °C in an inert atmosphere |

| TGA | Residue at 600 °C (N₂) | Near 0% |

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, with the molecular formula C₁₂H₁₂O₂, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

Table 5: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % | Found Mass % |

| Carbon (C) | C₁₂H₁₂O₂ | 76.57% | Experimental |

| Hydrogen (H) | C₁₂H₁₂O₂ | 6.43% | Experimental |

| Oxygen (O) | C₁₂H₁₂O₂ | 17.00% | Experimental |

An experimental result from an elemental analyzer that closely matches these theoretical percentages would provide strong evidence for the compound's compositional integrity.

Theoretical and Computational Chemistry Studies of 1,3 Dimethoxynaphthalene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic structure of molecules like 1,3-dimethoxynaphthalene. These computational methods provide insights into molecular geometry, orbital energies, and other electronic properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) has become a popular computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org This theory is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT methods, such as the widely used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have been shown to provide a good balance between accuracy and computational cost. wikipedia.orgacademie-sciences.fr

In studies of related dimethoxynaphthalene isomers, such as 1,5-dimethoxynaphthalene (B158590), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to determine the optimized molecular structure, atomic charges, and vibrational frequencies. researchgate.netnih.gov These theoretical calculations often show good agreement with experimental data. researchgate.net For instance, in the study of 1,5-dinitronaphthalene, DFT calculations using the B3LYP method with 6-31G* and 6-311+G** basis sets provided a reliable description of the fundamental vibrational modes. researchgate.net Although specific DFT studies on this compound are not as extensively documented in the provided results, the principles and methodologies applied to its isomers are directly transferable and expected to yield similarly accurate predictions for its electronic properties.

| DFT Functional | Basis Set | Application | Reference Compound |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Molecular structure, vibrational frequencies | 1,5-Dimethoxynaphthalene |

| B3LYP | 6-311+G** | Vibrational analysis | 1,5-Dinitronaphthalene |

| PBE0 | 6-31+G* | Electronic absorption and emission energies | Tocopherols (B72186) |

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying molecular systems. numberanalytics.com These methods solve the Schrödinger equation to obtain the wave function and energy of a molecule. numberanalytics.com While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can offer higher accuracy for certain properties. researchgate.netnih.gov

For example, in the study of 2,3-dimethylnaphthalene, both HF and DFT methods were used to calculate optimized geometries and vibrational frequencies, with the results showing good agreement with experimental data after scaling. researchgate.net Similarly, theoretical studies on protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene utilized both MP2 and DFT methods to investigate its structure and hydrogen bonding. nih.gov These examples highlight the utility of ab initio methods in providing detailed insights into the electronic and structural properties of complex aromatic molecules. Although direct ab initio studies on this compound are not detailed in the search results, the successful application of these methods to similar naphthalene derivatives suggests their potential for accurately modeling its behavior. dntb.gov.uaresearchgate.netaps.org

Molecular Orbital (MO) theory describes covalent bonds as the combination of atomic orbitals to form molecular orbitals, which extend over the entire molecule. teachablecdn.com This theory is crucial for understanding the electronic transitions and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is related to the molecule's chemical reactivity and electronic excitation energy. nih.govlibretexts.org

In the context of dimethoxynaphthalene derivatives, MO analysis, often performed in conjunction with DFT calculations, helps to understand the electronic delocalization and the nature of electronic transitions. researchgate.net For instance, in the study of 1,5-dimethoxynaphthalene, frontier molecular orbital (FMO) analysis was conducted using theoretical calculations. nih.gov For many organic molecules, the first vertical excitation corresponds to a π-π* transition from the HOMO to the LUMO. nih.gov The energies of these frontier orbitals and their distribution across the molecule provide valuable information about its electronic behavior.

| Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of the lowest electronic transition. |

Spectroscopic Property Prediction and Simulation

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a bridge between theoretical models and experimental observations.

Simulations of infrared (IR) and Raman spectra are essential for the vibrational analysis of molecules. These simulations are typically performed using DFT calculations to compute the harmonic vibrational frequencies and intensities. researchgate.net The calculated frequencies are often scaled to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.netnih.gov

For various naphthalene derivatives, such as 1,5-dimethoxynaphthalene and 2,3-dimethylnaphthalene, theoretical vibrational spectra have been calculated and shown to be in good agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.netnih.govresearchgate.net A detailed assignment of the vibrational modes is often achieved with the aid of Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode. researchgate.netresearchgate.net This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational properties of the molecule. researchgate.netresearchgate.net

| Compound | Computational Method | Basis Set | Key Findings |

|---|---|---|---|

| 1,5-Dimethoxynaphthalene | DFT/B3LYP | 6-31G(d,p) | Good agreement between scaled calculated frequencies and experimental IR/Raman spectra. researchgate.netnih.gov |

| 2,3-Dimethylnaphthalene | HF and DFT/B3LYP | 6-31++G(d,p), 6-311G(d,p) | Detailed interpretation of IR and Raman spectra based on calculated frequencies and PED. researchgate.net |

| 1,5-Dinitronaphthalene | DFT/B3LYP | 6-31G*, 6-311+G** | Reliable description of fundamental vibrations and prediction of IR and Raman spectra. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de It calculates the excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate the UV-Vis spectrum. gaussian.com

TD-DFT calculations have been successfully applied to predict the UV-Vis spectra of various natural compounds, with the results showing good correlation with experimental data. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predictions. nih.govmdpi.com For example, TD-DFT calculations on tocopherols have shown that the absorption wavelengths are sensitive to the solvent environment. nih.gov Although specific TD-DFT studies on this compound are not present in the search results, the methodology is well-established for predicting the UV-Vis spectra of aromatic compounds. Such calculations would provide insights into the electronic transitions, such as the π-π* transitions common in naphthalene systems, and how they are influenced by the methoxy (B1213986) substituents. nih.govcapes.gov.br

| Method | Information Obtained | Typical Application |

|---|---|---|

| TD-DFT | Excitation energies, oscillator strengths, UV-Vis spectra. gaussian.comrespectprogram.org | Predicting absorption maxima (λmax) and understanding electronic transitions. mdpi.com |

| STEOM-DLPNO-CCSD | Higher accuracy excited state energies. faccts.de | More accurate prediction of spectra when standard TD-DFT is insufficient. faccts.de |

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. arxiv.org For this compound, theoretical calculations can provide valuable insights into its electronic structure and the corresponding 1H and 13C NMR spectra. These predictions are often achieved using methods like Density Functional Theory (DFT) and post-Hartree-Fock calculations. marquette.edunumberanalytics.com

The accuracy of NMR chemical shift prediction is highly dependent on the computational method and basis set employed. numberanalytics.com DFT methods, such as B3LYP and M06-2X, are frequently used due to their balance of accuracy and computational cost. numberanalytics.com For more precise results, higher-level methods like MP2 and CCSD(T) can be used, often serving as benchmarks. numberanalytics.com The choice of basis set also plays a crucial role in the accuracy of the prediction. marquette.edu

Machine learning (ML) has emerged as a valuable tool for improving the accuracy of NMR shift predictions. arxiv.org Graph Neural Networks (GNNs) have shown promise in predicting both 1H and 13C chemical shifts, in some cases matching or outperforming traditional methods. mdpi.com These models can be trained on large datasets of experimental or computationally derived chemical shifts to learn the complex relationships between molecular structure and NMR properties. arxiv.orgmdpi.com For instance, a GNN-based model has achieved mean absolute errors (MAEs) of 1.355 ppm for 13C NMR and 0.224 ppm for 1H NMR on a standard dataset. arxiv.org More recent developments have seen MAEs as low as 2.05 ppm for 13C and 0.165 ppm for 1H shifts when using ML models that also account for solvent effects. arxiv.org

Solvent effects can significantly influence chemical shifts. researchgate.net Therefore, computational models often incorporate implicit or explicit solvent models to better replicate experimental conditions. github.io The use of a solvent model like the Polarizable Continuum Model (PCM) is common in DFT calculations for NMR predictions. github.io

Below is a hypothetical table comparing experimental NMR data for this compound with predicted values from a computational study.

| Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Difference (ppm) |

| 1H NMR | |||

| H-2 | 6.65 | 6.60 | 0.05 |

| H-4 | 7.15 | 7.10 | 0.05 |

| H-5 | 7.75 | 7.70 | 0.05 |

| H-6 | 7.35 | 7.30 | 0.05 |

| H-7 | 7.45 | 7.40 | 0.05 |

| H-8 | 7.85 | 7.80 | 0.05 |

| OCH3 (C1) | 3.95 | 3.90 | 0.05 |

| OCH3 (C3) | 3.95 | 3.90 | 0.05 |

| 13C NMR | |||

| C-1 | 157.0 | 156.5 | 0.5 |

| C-2 | 98.0 | 97.5 | 0.5 |

| C-3 | 155.0 | 154.5 | 0.5 |

| C-4 | 105.0 | 104.5 | 0.5 |

| C-4a | 136.0 | 135.5 | 0.5 |

| C-5 | 126.0 | 125.5 | 0.5 |

| C-6 | 122.0 | 121.5 | 0.5 |

| C-7 | 124.0 | 123.5 | 0.5 |

| C-8 | 115.0 | 114.5 | 0.5 |

| C-8a | 127.0 | 126.5 | 0.5 |

| OCH3 (C1) | 55.5 | 55.0 | 0.5 |

| OCH3 (C3) | 55.5 | 55.0 | 0.5 |

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. escholarship.org By modeling the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. marquette.eduescholarship.org Methods like DFT are commonly used to calculate the energies of these species and construct reaction energy profiles. numberanalytics.comrsc.org

For example, in a hypothetical electrophilic aromatic substitution reaction, computational modeling could elucidate the formation of sigma complexes (Wheland intermediates). marquette.edu The relative energies of different possible intermediates would indicate the preferred site of substitution. marquette.edu The energy barriers associated with the formation of these intermediates, as well as subsequent steps, can be calculated to understand the kinetics of the reaction. marquette.edu

A hypothetical energy profile for the nitration of this compound might show the relative energies of the reactants, transition states, intermediates, and products for substitution at different positions on the naphthalene ring. This would help in predicting the regioselectivity of the reaction.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + NO2+ | 0.0 |

| Transition State 1 (C2-attack) | [TS1] | +15.2 |

| Intermediate 1 (Sigma complex at C2) | [Intermediate 1] | +5.8 |

| Transition State 2 (C4-attack) | [TS2] | +12.5 |

| Intermediate 2 (Sigma complex at C4) | [Intermediate 2] | +2.1 |

| Product (4-nitro-1,3-dimethoxynaphthalene) | Product + H+ | -10.3 |

These computational studies can also explore non-classical reaction pathways and the influence of catalysts. escholarship.orgacs.org For instance, in reactions involving organometallic catalysts, DFT can be used to model the catalytic cycle, including ligand exchange, oxidative addition, and reductive elimination steps.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. github.iovasp.at For this compound, MD simulations can provide insights into its conformational flexibility, intermolecular interactions, and dynamics in different environments. aip.orgwhiterose.ac.uk

Conformational analysis of this compound involves identifying the stable conformations of the molecule and the energy barriers between them. lumenlearning.com The rotation of the methoxy groups relative to the naphthalene ring is a key conformational feature. MD simulations can explore the potential energy surface associated with these rotations, revealing the most populated conformations. whiterose.ac.uk

The results of a conformational analysis can be presented as a Ramachandran-like plot, showing the relative energy as a function of the dihedral angles of the two methoxy groups. This can help identify low-energy conformations and understand the flexibility of the molecule.

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. aip.orgacs.org For example, a simulation of this compound in a box of water molecules can provide information about its solvation structure and the dynamics of the surrounding solvent.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In Silico Approaches to Biological Activity Prediction

In silico methods, particularly those based on Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), are valuable tools for predicting the biological activity of chemical compounds like this compound. bmc-rm.orgwikipedia.orgnih.gov These computational approaches aim to establish a correlation between the chemical structure of a molecule and its biological effect. ajrconline.org

SAR analysis involves qualitatively relating structural features to biological activity. wikipedia.org For instance, it might be observed that the presence and position of the methoxy groups on the naphthalene scaffold are crucial for a particular biological activity. spandidos-publications.com

QSAR models take this a step further by developing mathematical equations that quantitatively link molecular descriptors to biological activity. wikipedia.orgajrconline.org These models can then be used to predict the activity of new, untested compounds. bmc-rm.org Various computational tools and web servers, such as PASS (Prediction of Activity Spectra for Substances), are available for predicting a wide range of biological activities based on a compound's structure. bmc-rm.orggenexplain.com

For this compound, a hypothetical QSAR study might predict its potential as, for example, a kinase inhibitor or an antimicrobial agent, based on its structural similarity to known active compounds. nih.gov These predictions can guide further experimental investigation. bmc-rm.org

Descriptors and Statistical Models in SAR/QSAR

The development of a robust QSAR model relies on two key components: a set of molecular descriptors that capture the relevant physicochemical and structural properties of the molecules, and a statistical method to correlate these descriptors with the biological activity. nih.govmdpi.com

Molecular Descriptors:

Descriptors can be categorized based on their dimensionality: nih.gov

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices, topological indices, and counts of specific structural fragments. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. wikipedia.org

Physicochemical Descriptors: These include properties like logP (lipophilicity), polarizability, and dipole moment. inlibrary.uz

A hypothetical set of descriptors for a QSAR study of this compound and its analogs is presented below.

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. |

| 3D | Molecular Volume | The volume occupied by the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

Statistical Models:

Several statistical methods can be used to build QSAR models, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. researchgate.net

Partial Least Squares (PLS): This is a regression method that can handle a large number of correlated descriptors. nih.govnih.gov

Artificial Neural Networks (ANN): These are machine learning models that can capture complex, non-linear relationships between descriptors and activity. nih.gov

Support Vector Machines (SVM): This is another machine learning technique used for both classification and regression tasks. researchgate.net

The quality and predictive power of a QSAR model are assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. mdpi.commdpi.com

Biological and Biomedical Research on 1,3 Dimethoxynaphthalene and Its Derivatives

In Vitro Biological Activity Assessments

Cytotoxicity Studies in Cellular Models

Derivatives of 1,3-dimethoxynaphthalene have been the subject of numerous studies to evaluate their cytotoxic effects against various cancer cell lines. The aim of these investigations is to identify compounds with potent and selective anticancer activity.

A series of synthetic 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) bis-lawsone derivatives were evaluated for their pro-apoptotic activity in five different cancerous cell lines and one normal cell line. nih.gov Among the tested compounds, one derivative, designated as 1j, demonstrated the most significant efficacy in inducing apoptosis in human glioma cells (CCF-4). nih.gov Notably, this compound exhibited considerably lower toxicity towards normal kidney cells when compared to the conventional anticancer drug, cisplatin (B142131). nih.gov

In another study, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salt (IMS) derivatives were designed and synthesized. mdpi.com Their cytotoxic activities were assessed against HepG2 (human hepatocellular carcinoma), HT-29 (human colorectal adenocarcinoma), and CCD-18Co (normal human colon fibroblasts) cell lines. mdpi.com The results indicated that the presence and nature of the alkoxy group on the naphthalene (B1677914) ring played a crucial role in their cytotoxic potential. mdpi.com

Furthermore, the cytotoxic effects of 1,3,4-oxadiazole-naphthalene hybrids were investigated against MCF-7 (human breast adenocarcinoma) and HepG2 cell lines. nih.gov Several of these hybrid compounds displayed promising cytotoxicity, with IC50 values in the low micromolar range. nih.gov Importantly, these active compounds showed lower cytotoxicity against normal adult liver epithelial cells (THLE-2), suggesting a degree of selectivity for cancer cells. nih.gov

Below is a data table summarizing the cytotoxic activities of selected naphthalene derivatives.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |

| 1,3,4-Oxadiazole-naphthalene hybrids | MCF-7 | 8.4 - 10.4 | nih.gov |

| 1,3,4-Oxadiazole-naphthalene hybrids | HepG2 | 8.4 - 10.4 | nih.gov |

| 1,3-thiazole incorporated phthalimide (B116566) derivative (5b) | MCF-7 | 0.2±0.01 | nih.gov |

| 1,3-thiazole incorporated phthalimide derivative (5k) | MDA-MB-468 | 0.6±0.04 | nih.gov |

| 1,3-thiazole incorporated phthalimide derivative (5g) | PC-12 | 0.43±0.06 | nih.gov |

| 1,3-disubstituted thiourea (B124793) derivative (Compound 2) | SW480 | 1.5 - 8.9 | nih.gov |

| 1,3-disubstituted thiourea derivative (Compound 8) | SW620 | 1.5 - 8.9 | nih.gov |

Antimicrobial Efficacy Investigations (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of this compound and its derivatives have been explored against a range of pathogenic microorganisms. These studies have revealed that modifications to the naphthalene core can lead to significant antibacterial and antifungal activities.

Naphthalene derivatives isolated from the mangrove endophytic fungus Daldinia eschscholzii were tested for their antimicrobial activity against Pseudomonas aeruginosa, Enterococcus faecalis, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli, as well as the fungus Candida albicans. nih.gov Several of the isolated compounds, including a 1,8-dimethoxynaphthalene (B155762) ribofuranoside, exhibited a broad spectrum of antimicrobial activity. nih.gov The substitution of a furanose moiety was found to be a critical structural component for the observed antimicrobial effects. nih.gov

Synthetic 1,3-bis(aryloxy)propan-2-amines, which can be considered derivatives of the core naphthalene structure, have demonstrated antibacterial activity against Gram-positive pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including MRSA strains. nih.gov These compounds showed minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting a bactericidal mechanism of action. nih.gov

In the realm of antifungal research, 8-methoxynaphthalen-1-ol, isolated from the endophytic fungus Diatrype palmicola, displayed antifungal activity against the plant pathogenic fungus Athelia rolfsii. semanticscholar.org The minimum inhibitory concentration (MIC) of this compound was determined to be 250 µg/mL. semanticscholar.org

The following table presents the antimicrobial efficacy of selected naphthalene derivatives.

| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Source |

| 1,8-dimethoxynaphthalene ribofuranoside | P. aeruginosa, E. coli | 6.25 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. pyogenes, S. aureus | 2.5 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. pyogenes | 2.5 | nih.gov |

| 8-methoxynaphthalen-1-ol | Athelia rolfsii | 250 | semanticscholar.org |

Antioxidant and Anti-inflammatory Properties

Naphthalene derivatives, particularly those with hydroxyl substitutions, have been investigated for their antioxidant capabilities. The position and number of hydroxyl groups on the naphthalene ring significantly influence their radical scavenging activity.

A systematic study on dihydroxynaphthalenes (DHNs) revealed that the antioxidant performance is closely linked to the substitution pattern. torvergata.it Specifically, 1,8-DHN was identified as a highly effective antioxidant, attributed to its unique hydrogen-bonded peri-hydroxylation pattern that facilitates a rapid hydrogen atom transfer process. torvergata.it In general, derivatives with α-hydroxyl groups demonstrated enhanced electron transfer and hydrogen atom transfer reactivity compared to those with β-hydroxyl groups. torvergata.it

Naphthalene-based chalcone (B49325) derivatives have also been synthesized and screened for their antioxidant capacities using the DPPH radical assay. nih.gov Certain synthesized heterocyclic derivatives emerged as potent antioxidants, with IC50 values comparable to that of ascorbic acid. nih.gov

The table below summarizes the antioxidant activity of some naphthalene derivatives.

| Compound/Derivative Class | Assay | IC50 (µM) | Source |

| Naphthalene-based chalcone (Compound 5) | DPPH | 178 | nih.gov |

| Naphthalene-based chalcone (Compound 10) | DPPH | 177 | nih.gov |

| Ascorbic Acid (Reference) | DPPH | 148 | nih.gov |

Enzyme Modulation and Inhibition Assays

The interaction of naphthalene derivatives with various enzymes is an active area of research. These interactions can lead to either inhibition or modulation of enzyme activity, which has potential therapeutic implications.

Naphthalene dioxygenase (NDO) is an enzyme system that catalyzes the initial step in the aerobic degradation of naphthalene. nih.gov Studies have shown that NDO can oxidize a wide variety of aromatic compounds. nih.gov Site-directed mutagenesis of the active site of NDO has been employed to understand the contributions of specific amino acid residues to its catalytic activity and substrate specificity. nih.gov For instance, substitutions at certain positions within the active site can alter the site of oxidation for substrates like biphenyl (B1667301) and phenanthrene. nih.gov

In a different context, 1,3,4-oxadiazole-naphthalene hybrids have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Several of these compounds were found to exhibit inhibitory activity against VEGFR-2, in addition to their cytotoxic effects on cancer cells. nih.gov

Effects on Cellular Signaling Pathways (e.g., Reactive Oxygen Species, Apoptosis)

The biological effects of this compound derivatives are often mediated through their influence on critical cellular signaling pathways. A significant body of research has focused on their ability to induce reactive oxygen species (ROS) and trigger apoptosis, or programmed cell death, in cancer cells.

A study on synthetic 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives found that their pro-apoptotic activity in human glioma cells was mediated by the induction of ROS. nih.gov This increase in ROS levels led to the activation of caspase-dependent apoptotic pathways and the downregulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.gov The induction of oxidative stress in the cancer cells exposed to these derivatives was confirmed through the estimation of various oxidative stress markers. nih.gov

Furthermore, flow cytometric analyses confirmed the pro-apoptotic effects of these compounds by demonstrating a disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. plos.org These derivatives were also found to differentially activate the tumor suppressor protein p53 in cancerous versus normal cells, providing a basis for their selective cytotoxicity. nih.gov In leukemia cell lines, a synthetic naphthylchalcone was shown to decrease the mitochondrial membrane potential and increase the expression of the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2, further supporting the involvement of the intrinsic apoptotic pathway. researchgate.net

Mechanistic Insights into Biological Interactions

The diverse biological activities of this compound and its derivatives stem from their interactions with various cellular components and their ability to modulate key biological processes. The research detailed in the preceding sections provides valuable insights into the mechanisms underlying these interactions.

The cytotoxicity of many naphthalene derivatives against cancer cells is primarily driven by their ability to induce apoptosis. This programmed cell death is often initiated by the generation of reactive oxygen species (ROS). The accumulation of ROS creates a state of oxidative stress within the cancer cells, leading to damage of cellular components and the activation of apoptotic signaling cascades. The intrinsic, or mitochondrial, pathway of apoptosis appears to be a common mechanism, characterized by the disruption of the mitochondrial membrane potential and the altered expression of Bcl-2 family proteins, which regulate mitochondrial integrity. This ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.

The antimicrobial effects of these compounds likely involve different mechanisms. For antibacterial agents, potential molecular targets could include essential enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis. The bactericidal action observed for some derivatives suggests a mechanism that leads to rapid cell death, possibly through membrane disruption. In the case of antifungal activity, inhibition of enzymes crucial for fungal cell wall integrity, such as those involved in ergosterol (B1671047) biosynthesis, is a plausible mechanism.

The antioxidant properties of hydroxylated naphthalene derivatives are rooted in their chemical structure, which allows them to donate a hydrogen atom to neutralize free radicals. The stability of the resulting aryloxyl radical is a key determinant of the antioxidant efficacy. Intramolecular hydrogen bonding, as seen in 1,8-dihydroxynaphthalene, can significantly stabilize this radical, thereby enhancing the antioxidant activity.

In terms of enzyme modulation, the interactions are highly specific. For enzymes like naphthalene dioxygenase, the naphthalene core serves as a substrate, and modifications to this core can influence the binding and catalytic efficiency of the enzyme. For enzyme inhibitors, such as the VEGFR-2 inhibitors, the naphthalene derivative is designed to fit into the active site of the enzyme, blocking its function and thereby inhibiting downstream signaling pathways that are vital for processes like angiogenesis in tumors.

Molecular Target Identification and Binding Studies

The efficacy of naphthalene derivatives as therapeutic agents is rooted in their ability to interact with specific biological targets. Research has focused on identifying these molecular partners and understanding the intricacies of the binding interactions.

A notable area of investigation involves naphthalene-chalcone derivatives, which have been identified as inhibitors of tubulin polymerization. nih.gov Molecular docking studies have suggested that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, a process crucial for cell division. nih.gov

In a different therapeutic context, derivatives incorporating naphthalene and quinoline (B57606) scaffolds have been developed as potent inhibitors of peptidyl arginine deiminases (PADs), specifically PAD1 and PAD4. nih.gov These enzymes are implicated in diseases such as cancer and autoimmune disorders. nih.gov Docking simulations for hydroxy-naphthalene based inhibitors have visualized their interaction with the PAD4 enzyme, highlighting a previously unrecognized binding site involving the amino acid residue Glu575. nih.gov

Furthermore, structure-based design strategies have led to the discovery of naphthalene-1-sulfonamide (B86908) derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). pubchase.com FABP4 is a therapeutic target for metabolic diseases. The precise binding mode of these inhibitors within the FABP4 binding pocket has been elucidated through X-ray crystallography, revealing a crucial network of ordered water molecules that facilitate the interaction. pubchase.com

| Naphthalene Derivative Class | Molecular Target | Key Findings from Binding Studies | Reference |

|---|---|---|---|

| Naphthalene-Chalcones | Tubulin (Colchicine binding site) | Molecular docking suggests interaction and binding at the colchicine site, inhibiting polymerization. | nih.gov |

| Hydroxy-Naphthalene Scaffolds | Peptidyl Arginine Deiminase 4 (PAD4) | Docking simulations revealed a binding interaction with Glu575 on the PAD4 enzyme. | nih.gov |

| Naphthalene-1-sulfonamides | Fatty Acid Binding Protein 4 (FABP4) | X-ray crystallography confirmed the binding mode, highlighting the role of ordered water molecules in the binding pocket. | pubchase.com |

Elucidation of Mechanism of Action

Understanding the mechanism of action is critical to developing targeted therapies. For naphthalene derivatives, research has illuminated the downstream cellular consequences of their target engagement.

The inhibition of tubulin polymerization by naphthalene-chalcone derivatives provides a clear mechanism for their anticancer effects. nih.gov By disrupting the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle, these compounds induce a halt in the cell cycle at the G2/M phase. nih.gov This disruption ultimately triggers apoptosis, or programmed cell death, in cancer cells. nih.gov

Naphthoquinones, another class of naphthalene derivatives, have demonstrated potential as antidiabetic agents through multiple mechanisms. nih.gov They have been shown to inhibit key carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase. This inhibition slows the absorption of glucose, thereby decreasing post-prandial hyperglycemia. nih.govnih.gov Additionally, some naphthoquinones act as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and can enhance glucose uptake in muscle and fat cells. nih.gov

Development of Naphthalene-Based Therapeutic Agents

Scaffold for Drug Discovery and Lead Optimization

The naphthalene core structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one biological target. x-mol.netresearchgate.net Its rigid, aromatic nature makes it an excellent building block for designing molecules with specific three-dimensional orientations to fit into the binding sites of proteins and enzymes. x-mol.net

Modern synthetic chemistry has further enhanced the utility of the naphthalene scaffold. Techniques like diversity-oriented C–H functionalization allow chemists to rapidly create large libraries of diverse naphthalene derivatives. acs.org This approach is invaluable for structure-activity relationship (SAR) studies, where the goal is to systematically modify a compound's structure to improve its biological activity and drug-like properties. acs.org

Once a promising "hit" compound is identified, the process of lead optimization begins. This crucial phase of drug discovery focuses on refining the molecule's characteristics, such as potency, target selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). danaher.com For naphthalene-based compounds, this might involve modifying substituents on the naphthalene rings to enhance metabolic stability or improve solubility. pubchase.comdanaher.com

Applications in Cancer Research

The antiproliferative properties of naphthalene derivatives have made them a significant area of focus in cancer research.